Transthyretin-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Transthyretin-IN-1 is a small molecule inhibitor designed to target transthyretin, a protein involved in the transport of thyroxine and retinol. Transthyretin is known to form amyloid fibrils, which are associated with diseases such as familial amyloid polyneuropathy and senile systemic amyloidosis. This compound aims to stabilize the transthyretin tetramer, preventing its dissociation and subsequent amyloid formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Transthyretin-IN-1 typically involves a multi-step process starting from commercially available precursors. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize the use of hazardous reagents. This often involves:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents.
Automated Synthesis: Employing automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Transthyretin-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Transthyretin-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of transthyretin inhibitors.
Biology: Employed in cellular assays to investigate the biological effects of transthyretin inhibition.
Medicine: Explored as a potential therapeutic agent for treating transthyretin-related amyloidosis.
Industry: Utilized in the development of diagnostic assays and screening platforms for transthyretin inhibitors.
Wirkmechanismus
Transthyretin-IN-1 exerts its effects by binding to the thyroxine-binding sites on the transthyretin tetramer. This binding stabilizes the tetrameric structure, preventing its dissociation into monomers that can aggregate into amyloid fibrils. The molecular targets and pathways involved include:
Thyroxine-Binding Sites: The primary binding sites for this compound.
Amyloidogenic Pathways: Pathways leading to amyloid fibril formation are inhibited by the stabilization of the transthyretin tetramer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tafamidis: Another transthyretin stabilizer used clinically to treat transthyretin amyloidosis.
Diflunisal: A non-steroidal anti-inflammatory drug that also stabilizes transthyretin.
AG10: A novel transthyretin stabilizer currently under investigation.
Uniqueness of Transthyretin-IN-1
This compound is unique in its high binding affinity and specificity for transthyretin, making it a potent inhibitor with potential therapeutic applications. Its distinct chemical structure allows for enhanced stability and efficacy compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H9Br2NO4 |
---|---|
Molekulargewicht |
366.99 g/mol |
IUPAC-Name |
3-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]oxypropanoic acid |
InChI |
InChI=1S/C10H9Br2NO4/c11-7-3-6(10(16)8(12)4-7)5-13-17-2-1-9(14)15/h3-5,16H,1-2H2,(H,14,15)/b13-5+ |
InChI-Schlüssel |
VPPGEQCITQLSNE-WLRTZDKTSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N/OCCC(=O)O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NOCCC(=O)O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.